molecular formula C23H23NO3S B11377243 6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,8-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11377243
M. Wt: 393.5 g/mol
InChI Key: IXHIPLDALVPXIW-UHFFFAOYSA-N
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Description

6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C23H23NO3S

Molecular Weight

393.5 g/mol

IUPAC Name

6,8-dimethyl-1-(4-methylsulfanylphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23NO3S/c1-5-10-24-20(15-6-8-16(28-4)9-7-15)19-21(25)18-14(3)11-13(2)12-17(18)27-22(19)23(24)26/h6-9,11-12,20H,5,10H2,1-4H3

InChI Key

IXHIPLDALVPXIW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC(=CC(=C3C2=O)C)C)C4=CC=C(C=C4)SC

Origin of Product

United States

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